REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:36]I>ClCCl>[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][I:36]
|
Name
|
|
Quantity
|
1.347 g
|
Type
|
reactant
|
Smiles
|
COC(CCCC#CCO)=O
|
Name
|
|
Quantity
|
2.725 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
726 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
2.602 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinsing with 5 mL dichloromethane
|
Type
|
CUSTOM
|
Details
|
the dichloromethane was evaporated in vacuo to about 2 mL
|
Type
|
FILTRATION
|
Details
|
the resulting mixture filtered through basic alumina
|
Type
|
WASH
|
Details
|
washing with 10% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (10% ethyl acetate/hexanes)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC#CCI)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.1 mmol | |
AMOUNT: MASS | 1.878 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |